molecular formula C7H10NO3P B13842801 Dimethyl pyridin-4-ylphosphonate

Dimethyl pyridin-4-ylphosphonate

Cat. No.: B13842801
M. Wt: 187.13 g/mol
InChI Key: KPBUFZDFQXGSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted with a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pyridin-4-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyridine derivatives with phosphonate reagents. For instance, the reaction of pyridine with dimethyl phosphite in the presence of a base can yield this compound . Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyridin-4-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonates, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Dimethyl pyridin-4-ylphosphonate is unique due to its combination of a pyridine ring and a phosphonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H10NO3P

Molecular Weight

187.13 g/mol

IUPAC Name

4-dimethoxyphosphorylpyridine

InChI

InChI=1S/C7H10NO3P/c1-10-12(9,11-2)7-3-5-8-6-4-7/h3-6H,1-2H3

InChI Key

KPBUFZDFQXGSPT-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=NC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.